molecular formula C19H25N3O B6929934 N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide

N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6929934
M. Wt: 311.4 g/mol
InChI Key: GZWJOHAZJMVBAF-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with a cyclohexyl group, a phenylethyl group, and a pyrazolyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(14-17-11-12-20-22-17)21-18(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWJOHAZJMVBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and a 1,3-dicarbonyl compound.

    Attachment of the phenylethyl group: Through a Friedel-Crafts alkylation reaction.

    Introduction of the cyclohexyl group: Via a Grignard reaction or similar organometallic approach.

    Formation of the acetamide linkage: By reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide: Lacks the cyclohexyl group.

    N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-3-yl)acetamide: Different position of the pyrazole ring.

    N-(2-cyclohexyl-1-phenylethyl)-2-(1H-imidazol-5-yl)acetamide: Pyrazole ring replaced with an imidazole ring.

Uniqueness

N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

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